Cas no 1804879-23-9 (Phenol, 4-chloro-3-fluoro-2-nitro-)

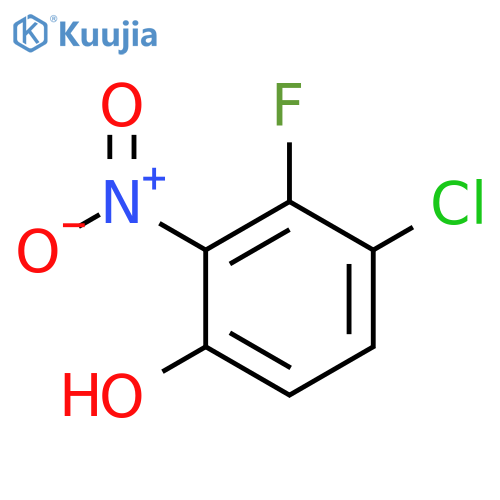

1804879-23-9 structure

商品名:Phenol, 4-chloro-3-fluoro-2-nitro-

CAS番号:1804879-23-9

MF:C6H3ClFNO3

メガワット:191.544324159622

CID:5574261

Phenol, 4-chloro-3-fluoro-2-nitro- 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-chloro-3-fluoro-2-nitro-

-

- インチ: 1S/C6H3ClFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H

- InChIKey: YDTVTSNSMPCNMO-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=C(Cl)C(F)=C1[N+]([O-])=O

Phenol, 4-chloro-3-fluoro-2-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01KBCL-1g |

4-Chloro-3-fluoro-2-nitro-phenol |

1804879-23-9 | 95% | 1g |

$871.00 | 2024-06-18 | |

| 1PlusChem | 1P01KBCL-250mg |

4-Chloro-3-fluoro-2-nitro-phenol |

1804879-23-9 | 95% | 250mg |

$364.00 | 2024-06-18 | |

| A2B Chem LLC | BA26645-1g |

4-Chloro-3-fluoro-2-nitro-phenol |

1804879-23-9 | 95% | 1g |

$699.00 | 2024-04-20 | |

| A2B Chem LLC | BA26645-250mg |

4-Chloro-3-fluoro-2-nitro-phenol |

1804879-23-9 | 98% | 250mg |

$293.00 | 2024-04-20 | |

| A2B Chem LLC | BA26645-5g |

4-Chloro-3-fluoro-2-nitro-phenol |

1804879-23-9 | 98% | 5g |

$2839.00 | 2024-04-20 |

Phenol, 4-chloro-3-fluoro-2-nitro- 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1804879-23-9 (Phenol, 4-chloro-3-fluoro-2-nitro-) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬